N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide is a synthetic organic compound with notable pharmacological potential. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including antihypertensive and anti-inflammatory properties. The compound's molecular formula is with a molecular weight of approximately 449.8 g/mol. This compound is primarily used in research settings and is not intended for therapeutic or veterinary applications.
This compound can be classified under the broader category of hydrazides, specifically benzohydrazides, due to its structural features. The presence of the dihydropyridine core further categorizes it within the pyridine derivatives. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its potential utility in medicinal chemistry .
The synthesis of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide typically involves multi-step organic reactions:
The molecular structure of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide features:
The structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.8 g/mol |
| InChI Key | DSOVEJXBDDGOSO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl) |
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide can participate in various chemical reactions:
These reactions are significant for modifying the compound for further studies in medicinal chemistry .
The mechanism of action for N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide is not fully elucidated but is believed to involve:
Further studies are required to clarify its precise biological targets and mechanisms .
The physical and chemical properties of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide include:
Relevant analytical data include melting points and spectral data confirming its structure .
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2,6-difluorobenzohydrazide has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2